Ethyl 3-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
Description
Ethyl 3-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound featuring a strained cyclopropane ring fused with a pyrrolidine-dione scaffold. The 4-chlorophenyl substituent at the 3-position and the ethyl ester at the 6-position contribute to its unique physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c1-2-20-14(19)11-9-10(11)13(18)16(12(9)17)8-5-3-7(15)4-6-8/h3-6,9-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEMMWQYRMVEAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1C(=O)N(C2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201145463 | |
| Record name | Ethyl 3-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201145463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318237-88-6 | |
| Record name | Ethyl 3-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=318237-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201145463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate typically involves cyclopropanation reactions. One common method is the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate . This reaction can be conducted under low catalyst loadings (0.005 mol %) and yields high levels of diastereoselectivity without the need for chromatographic purification .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of cyclopropanation and the use of efficient catalysts like dirhodium(II) or palladium are likely to be employed. These methods focus on optimizing yield and purity while minimizing the use of expensive catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Cyclopropanation: Formation of the bicyclic structure.
Substitution Reactions: Particularly nucleophilic substitutions due to the presence of the chloro group.
Oxidation and Reduction: Modifications of the bicyclic core and functional groups.
Common Reagents and Conditions
Cyclopropanation: Ethyl diazoacetate and dirhodium(II) catalysts.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products of these reactions include various substituted azabicyclo compounds, which can be further functionalized for specific applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
Ethyl 3-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with biological targets through its bicyclic structure. This structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are still under investigation, but its structural features suggest it could interact with a variety of biological macromolecules .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pharmacological profile of 3-azabicyclo[3.1.0]hexane derivatives is highly dependent on the substituents at the 3-position (N-aryl or N-alkyl groups) and the 6-position (ester or carboxylic acid groups). Below is a comparative analysis of key analogs:
Table 1: Comparative Analysis of 3-Azabicyclo[3.1.0]hexane Derivatives
| Compound Name | Substituent at 3-Position | Molecular Weight | Key Biological Activities | Key References |
|---|---|---|---|---|
| Ethyl 3-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate | 4-Chlorophenyl | 325.75* | Antibacterial, Antifungal | |
| Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate | Benzyl | 273.28 | Antimicrobial (broad-spectrum) | |
| Ethyl 2,4-dioxo-3-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate | 3-Trifluoromethylphenyl | 327.26 | Enhanced lipophilicity; under investigation | |
| Ethyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4-dioxo-... | Pyridinylmethylamino | 391.74 | Structural complexity; uncharacterized |
*Calculated molecular weight based on formula C₁₄H₁₃ClNO₄.
Key Observations:
Substituent Electronic Effects: The 4-chlorophenyl group (electron-withdrawing) in the target compound may enhance stability and target binding compared to the benzyl group (electron-neutral) in the analog .
Biological Activity :
- The target compound and its benzyl analog exhibit antibacterial and antifungal activities , likely due to interference with microbial enzyme systems (e.g., isocitrate dehydrogenase inhibition inferred from related compounds) .
- Piperidinedione analogs (e.g., ethyl 2,6-dioxo-N-aryl-piperid-3-ene-4-carboxylates) show antioxidant activity , highlighting the role of the bicyclic core in diversifying biological functions .
Synthetic Accessibility :
- The benzyl analog is synthesized via nucleophilic displacement of halogenated intermediates with ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate precursors .
- The trifluoromethylphenyl derivative requires specialized reagents (e.g., 3-(trifluoromethyl)phenyl amines), increasing synthetic complexity .
Stereochemical Considerations
Stereochemistry significantly impacts bioactivity. For example:
- rel-(1R,5S,6s)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS 846024-42-8) exhibits defined stereochemistry, which may influence its interaction with chiral biological targets .
Physicochemical Properties
- The trifluoromethyl analog (MW 327.26) balances lipophilicity and molecular size .
- Salt Forms : Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride (CAS 1211510-15-4) demonstrates the feasibility of salt formation to improve stability and bioavailability, a strategy applicable to the target compound .
Biological Activity
Ethyl 3-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its structural characteristics, biological activity, and relevant research findings.
Structural Characteristics
The compound has the following chemical properties:
- Molecular Formula : C14H12ClNO4
- Molecular Weight : 293.703 g/mol
- CAS Number : 318237-88-6
The structure features a bicyclic framework with a dioxo group and a chlorophenyl moiety, which may contribute to its biological interactions.
Research indicates that compounds within the azabicyclo[3.1.0]hexane class can act as antagonists at various receptor sites, particularly at nicotinic acetylcholine receptors. For instance, studies have shown that derivatives of this structure exhibit selective antagonistic activity against the α4β2 nicotinic receptor subtype, which is implicated in neurological conditions such as depression and anxiety disorders .
2. Pharmacological Applications
This compound has been evaluated for its potential therapeutic effects, including:
- Antidepressant Activity : In vivo studies suggest that compounds with similar structures may exhibit antidepressant-like effects in forced swim tests, indicating their potential utility in treating mood disorders .
- Antinociceptive Properties : Some derivatives have been reported to possess antinociceptive effects, potentially useful for pain management therapies .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Nicotinic Antagonism | Selective antagonist for α4β2 receptors | |
| Antidepressant Effects | Demonstrated in forced swim test models | |
| Antinociceptive | Potential for pain relief |
Case Study Insights
A study published in PubMed highlighted the optimization of related compounds for enhanced selectivity and potency against specific nicotinic receptors. The findings indicated that structural modifications could significantly affect biological activity and receptor affinity . Furthermore, another investigation into azabicyclo derivatives demonstrated their efficacy in modulating neurotransmitter systems relevant to anxiety and depression, showcasing their therapeutic promise .
Q & A
(Basic) What are the common synthetic routes for Ethyl 3-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with sulfonylation of 2,6-dichloropyridine-3-sulfonyl chloride, followed by sequential nucleophilic substitutions. For example:
Sulfonylation : Reacting 2,6-dichloropyridine-3-sulfonyl chloride with 4-aminoadamantan-1-ol yields intermediate 40 (Scheme 4 in ).
Halogen Displacement : Substitution of halogens with alkoxide groups (e.g., 3-methyl butoxide) and subsequent reaction with ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate.
Hydrolysis : Final hydrolysis to the carboxylic acid derivative completes the synthesis ( ).
Key intermediates include ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate, which is commercially available ( ).
(Advanced) How can stereochemical outcomes be optimized during synthesis?
Methodological Answer:
Stereochemical control is critical for bioactive derivatives. The use of 1,8-diazabicycloundec-7-ene (DBU) facilitates endo-exo isomerization, enabling high-yield stereochemical optimization. For instance, DBU-mediated conversion of intermediates ensures the desired 1α,5α,6α stereochemistry, as demonstrated in the synthesis of trovafloxacin intermediates ( ). Computational modeling (e.g., DFT calculations) can further predict steric and electronic effects to guide reaction design.
(Basic) What techniques are used for structural characterization of this compound?
Methodological Answer:
X-ray Crystallography : Single-crystal diffraction (e.g., SHELX software) resolves bond lengths, angles, and ring conformations. For bicyclic systems, monoclinic space groups (e.g., C2/c) are common, with fusion angles ~112° between aziridine and oxa-cyclopentane rings ( ).
NMR Spectroscopy : H and C NMR verify substituent positions and stereochemistry.
Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
(Advanced) How can structure-activity relationship (SAR) models resolve contradictions in pharmacological data?
Methodological Answer:
Contradictions in bioactivity (e.g., variable inhibition of mutant IDH1 enzymes) can be addressed via pharmacophore modeling :
Scaffold Decoration : Introduce substituents (e.g., alkoxyalkyl groups) to enhance binding to SERT, NET, and DAT transporters ( ).
Conformational Analysis : Use X-ray data ( ) to correlate ring boat/chair conformations with activity.
In Vitro/In Vivo Correlation : Microdialysis and pharmacokinetic studies (e.g., brain penetration >4 B/B ratio) validate SAR predictions ( ).
(Advanced) How does conformational analysis via X-ray diffraction inform bioactivity?
Methodological Answer:
The bicyclic system adopts a boat conformation with the 4-chlorophenyl group angled at ~98° to the ring plane ( ). This geometry influences:
- Enzyme Binding : Steric clashes or complementarity with hydrophobic pockets (e.g., in mutant IDH1).
- Solubility : Conformational rigidity affects logP and membrane permeability.
Experimental Design : Compare crystallographic data of active vs. inactive analogs to identify critical torsional angles.
(Basic) What are the key intermediates in synthesizing this compound?
Methodological Answer:
Critical intermediates include:
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS 174456-77-0): Synthesized via nucleophilic substitution or catalytic cyclopropanation ( ).
4-Chlorophenyl sulfonamide derivatives : Prepared via sulfonylation of aminoadamantanol ( ).
Hydrolyzed carboxylic acids : Used for further functionalization ( ).
(Advanced) How to design experiments to study bioactivity against enzyme targets?
Methodological Answer:
Target Selection : Prioritize enzymes with structural homology to IDH1 (e.g., mutant R132H IDH1) ( ).
In Vitro Assays : Measure IC using recombinant enzymes and NADPH depletion assays.
Cellular Models : Use acute myeloid leukemia (AML) cell lines to assess differentiation ( ).
Data Analysis : Compare inhibition kinetics (e.g., values) with structural analogs to identify pharmacophore contributions ( ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
